4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20508171
InChI: InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)
SMILES:
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-

CAS No.:

Cat. No.: VC20508171

Molecular Formula: C21H22N2O5S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- -

Specification

Molecular Formula C21H22N2O5S
Molecular Weight 414.5 g/mol
IUPAC Name 6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)
Standard InChI Key GPXLMGHLHQJAGZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Introduction

The compound 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- is a complex organic molecule that belongs to the class of beta-lactam antibiotics. This specific derivative is closely related to nafcillin, a penicillinase-resistant antibiotic, but with additional structural modifications that include a 2-ethoxy-1-naphthalenyl carbonyl group attached to the core structure.

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of existing beta-lactam antibiotics, such as nafcillin, through chemical reactions that introduce the 2-ethoxy-1-naphthalenyl carbonyl group. The specific synthesis pathway may involve multiple steps, including protection of sensitive groups, coupling reactions, and deprotection.

Research Findings

Research on compounds like 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- is limited, but studies on related beta-lactam antibiotics suggest that modifications to the core structure can significantly impact their pharmacokinetics and pharmacodynamics.

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of related compounds:

CompoundMolecular FormulaMolecular WeightCAS Number
NafcillinC21H22N2O5S414.48 g/mol147-52-4
TazobactamC10H12N4O5S300.29 g/mol89786-04-9
SulbactamC8H10N2O5S234.25 g/mol68373-14-8

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